molecular formula C10H14O3 B13612416 (S)-1-(2,3-Dimethoxyphenyl)ethan-1-ol

(S)-1-(2,3-Dimethoxyphenyl)ethan-1-ol

Katalognummer: B13612416
Molekulargewicht: 182.22 g/mol
InChI-Schlüssel: CFTDWZSHQBCEMC-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-(2,3-Dimethoxyphenyl)ethan-1-ol is a chiral benzylic alcohol of high interest in medicinal chemistry and organic synthesis. This compound serves as a versatile enantiopure building block for the construction of more complex molecules. Its structure, featuring electron-donating methoxy groups and a stereogenic center, makes it a valuable precursor in the development of active pharmaceutical ingredients (APIs), particularly for drugs that target specific enzymatic pathways where chirality is critical for activity . For instance, structurally similar (S)-enantiomers of substituted phenyl ethanol derivatives have been identified as key intermediates for pharmaceuticals like Lusutrombopag, demonstrating the importance of such chiral synthons in industrial applications . Researchers utilize this compound in asymmetric synthesis and catalysis development. Its high enantiopurity is crucial for studying stereoselective reactions and for ensuring the biological efficacy of final target compounds in drug discovery projects . (S)-1-(2,3-Dimethoxyphenyl)ethan-1-ol is for research use only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C10H14O3

Molekulargewicht

182.22 g/mol

IUPAC-Name

(1S)-1-(2,3-dimethoxyphenyl)ethanol

InChI

InChI=1S/C10H14O3/c1-7(11)8-5-4-6-9(12-2)10(8)13-3/h4-7,11H,1-3H3/t7-/m0/s1

InChI-Schlüssel

CFTDWZSHQBCEMC-ZETCQYMHSA-N

Isomerische SMILES

C[C@@H](C1=C(C(=CC=C1)OC)OC)O

Kanonische SMILES

CC(C1=C(C(=CC=C1)OC)OC)O

Herkunft des Produkts

United States

Biologische Aktivität

(S)-1-(2,3-Dimethoxyphenyl)ethan-1-ol, also known as a chiral building block in organic synthesis, has garnered interest due to its potential biological activities. This compound is characterized by the presence of two methoxy groups on the aromatic ring, which may influence its interaction with biological targets. The following sections will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (S)-1-(2,3-Dimethoxyphenyl)ethan-1-ol can be represented as follows:

C10H13O3\text{C}_{10}\text{H}_{13}\text{O}_3

This compound features a chiral center at the carbon atom bonded to the hydroxyl group, which contributes to its unique biological properties. The methoxy groups enhance the lipophilicity and steric properties of the molecule, potentially affecting its pharmacokinetics and interaction with biological receptors.

(S)-1-(2,3-Dimethoxyphenyl)ethan-1-ol is believed to exert its biological effects through various mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors in biological systems, influencing metabolic pathways. Its methoxy substituents can modulate binding affinities and selectivity towards these targets.
  • Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which could contribute to their protective effects against oxidative stress .

Anticancer Activity

Recent research has highlighted the potential anticancer properties of (S)-1-(2,3-Dimethoxyphenyl)ethan-1-ol. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines by modulating key apoptotic proteins such as p53 and Bcl-2 .

CompoundCell LineIC50 (µM)Mechanism
(S)-1-(2,3-Dimethoxyphenyl)ethan-1-olHepG2TBDApoptosis induction
Sinensetin IIIHepG21.38 - 3.21β-tubulin inhibition

The IC50 values for similar compounds suggest that (S)-1-(2,3-Dimethoxyphenyl)ethan-1-ol may have comparable potency against hepatocellular carcinoma cells.

Anti-inflammatory Activity

In addition to its anticancer potential, (S)-1-(2,3-Dimethoxyphenyl)ethan-1-ol may exhibit anti-inflammatory effects. Research indicates that related compounds can reduce the release of pro-inflammatory cytokines such as TNF-α and IFN-γ . This suggests a possible therapeutic role in inflammatory diseases.

Study 1: Cytotoxicity Screening

In a cytotoxicity screening study involving various synthesized compounds, (S)-1-(2,3-Dimethoxyphenyl)ethan-1-ol was tested against several cancer cell lines. The results indicated significant cytotoxic effects at specific concentrations, highlighting its potential as a lead compound for further development in cancer therapy .

Study 2: Enzymatic Interaction Analysis

A study focused on the enzymatic interactions of (S)-1-(2,3-Dimethoxyphenyl)ethan-1-ol demonstrated its ability to inhibit specific enzymes involved in cancer metabolism. This inhibition was linked to reduced cell proliferation in vitro .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Chalcone Derivatives with 2,3-Dimethoxyphenyl Groups

The chalcone (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one () shares the 2,3-dimethoxyphenyl moiety but differs in its α,β-unsaturated ketone backbone. This compound exhibited 31.58% inhibition against Plasmodium falciparum ferredoxin-NADP+ reductase (PfFd-PfFNR), suggesting that the 2,3-dimethoxy group contributes to electrostatic interactions in enzyme inhibition. However, the amino group on the opposing aromatic ring enhances activity (50% inhibition in another analog), emphasizing the role of substituent polarity .

Table 1: Key Differences in Chalcone vs. Target Compound
Property (S)-1-(2,3-Dimethoxyphenyl)ethan-1-ol (E)-1-(4-Aminophenyl)-3-(2,3-Dimethoxyphenyl)prop-2-en-1-one
Structure Chiral secondary alcohol Chalcone (α,β-unsaturated ketone)
Functional Groups Methoxy, alcohol Methoxy, ketone, amino
Bioactivity Not reported in evidence 31.58% PfFd-PfFNR inhibition

Chiral Alcohols with Fluorinated Substituents

(S)-1-(3,4-Difluorophenyl)ethanol () replaces the methoxy groups with fluorine atoms. This substitution reduces molecular weight (158.15 g/mol vs. ~182.09 g/mol) and alters electronic properties. Fluorine’s electronegativity increases metabolic stability compared to methoxy groups, making it favorable in drug design. However, the absence of methoxy groups may limit hydrogen-bonding interactions critical for target binding .

Ethanol Derivatives with Varied Substituent Positioning

2-(2,3-Dimethoxyphenyl)ethanol (CAS 13335-51-8, ) is a positional isomer of the target compound. Here, the phenyl group is on the second carbon of ethanol, yielding a primary alcohol. This structural difference impacts solubility and reactivity:

  • Boiling Point : Higher in primary alcohols due to stronger intermolecular hydrogen bonding.
  • Synthetic Utility : Secondary alcohols like the target compound are often preferred in asymmetric catalysis due to stereochemical control .

Aromatic Ketones and Glycol Ethers

  • 1-[4-(tert-Butyl)phenyl]ethanone (): A ketone derivative with a tert-butyl group. The absence of methoxy groups and presence of a bulky substituent result in lower polarity (density: 0.964 g/cm³) and higher volatility (boiling point: 117°C). Such compounds are typically used as solvents or intermediates in fragrances .
  • 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (–4): A glycol ether with a branched alkyl chain. Classified as acutely toxic (Category 4 oral toxicity), it highlights how ether linkages and alkyl groups increase toxicity compared to methoxy-substituted alcohols .

Complex Molecules with Dimethoxyphenyl Moieties

Example 321 in incorporates a 2,3-dimethoxyphenyl group into a pyrrolo-pyridazine carboxamide. The methoxy groups likely enhance solubility and binding affinity in biological targets, while fluorine and iodine substituents modulate electronic effects. This underscores the versatility of dimethoxyphenyl groups in medicinal chemistry .

Data Tables

Table 2: Physicochemical Properties of Selected Compounds

Compound Molecular Weight (g/mol) Functional Groups Key Property Source
(S)-1-(2,3-Dimethoxyphenyl)ethan-1-ol ~182.09 Methoxy, secondary alcohol Chiral center, potential for synthesis Inferred
(S)-1-(3,4-Difluorophenyl)ethanol 158.15 Fluoro, secondary alcohol High metabolic stability
2-(2,3-Dimethoxyphenyl)ethanol 182.09 Methoxy, primary alcohol Higher boiling point
1-[4-(tert-Butyl)phenyl]ethanone 176.26 Ketone, tert-butyl Low polarity, volatile

Vorbereitungsmethoden

Reduction of 2,3-Dimethoxyacetophenone or Analogous Ketones

The most straightforward and commonly reported approach to prepare (S)-1-(2,3-dimethoxyphenyl)ethan-1-ol involves the enantioselective reduction of the corresponding 2,3-dimethoxyacetophenone. This method is widely used for related compounds such as 1-(3,4-dimethoxyphenyl)ethanol, which serves as a close analogue.

1.1 Catalytic Hydrogenation Using Raney-Nickel

  • The reduction of 3,4-dimethoxyacetophenone to 1-(3,4-dimethoxyphenyl)ethanol has been effectively achieved by catalytic hydrogenation using Raney-nickel catalyst in a protic solvent, typically aqueous medium.
  • Reaction conditions include temperatures from 25°C to 100°C (preferably 50–100°C) and hydrogen pressure between 1–20 bar (preferably 5–10 bar).
  • The catalyst amount ranges from 0.05 to 0.5 parts by mass relative to the substrate.
  • The process yields a high purity product that crystallizes easily, simplifying isolation without need for extensive purification.
  • This method is scalable and avoids costly reagents or complicated work-ups, making it industrially attractive.
  • Although this specifically references 3,4-dimethoxyacetophenone, the analogous 2,3-dimethoxyacetophenone is expected to behave similarly under these conditions.
  • This process was detailed in patent literature (EP1000005B1, US6403843B1) and is considered a robust approach for large-scale preparation.

1.2 Sodium Borohydride Reduction

  • Sodium borohydride (NaBH4) reduction of 3,4-dimethoxyacetophenone and related ketones is a classical method yielding the secondary alcohol.
  • This method operates under mild conditions using anhydrous or protic solvents such as ethanol or isopropanol.
  • While effective, NaBH4 reductions often require careful control to avoid over-reduction or side reactions and may produce mixtures of stereoisomers unless chiral auxiliaries or catalysts are employed.
  • The method is less favored for large-scale due to reagent cost and waste disposal issues but is common for laboratory synthesis.

Alternative Synthetic Routes Involving Etherification and Reduction

A multi-step approach involving ether formation followed by reduction has also been reported in related systems:

  • Phenols substituted with methoxy groups are reacted with bromoacetophenone derivatives in the presence of potassium carbonate (K2CO3) in acetone to form phenoxyacetophenone intermediates.
  • These intermediates are then subjected to reduction by sodium borohydride in ethanol/water mixtures to yield the corresponding phenoxy-substituted ethanols.
  • This method allows for structural variation and introduction of different methoxy substitution patterns on the aromatic rings.
  • Yields are generally high (85–95%) and products are isolated as crystalline solids.
  • NMR data confirm the structure and purity of the products.
  • Although this method is described for 3,4-dimethoxy and 2,6-dimethoxy derivatives, it provides a useful framework for synthesizing 2,3-dimethoxy analogues by substituting the appropriate bromoacetophenone and phenol precursors.

Synthesis via Nitrile Intermediates and Reductive Amination

  • A more complex route involves the preparation of (3,4-dimethoxyphenyl)acetonitrile followed by reaction with amines and subsequent reduction with sodium borohydride.
  • This method, detailed in Organic Syntheses, involves multiple steps including amination and reduction to yield the corresponding dimethoxyphenyl ethanols.
  • The process requires careful handling of reagents and work-up but can provide good yields (93–96%) of the target alcohols.
  • This route is less direct but useful when specific substitution or functionalization is needed.

Comparative Data Table of Preparation Methods

Method Key Reagents & Catalysts Conditions Yield (%) Scalability Notes
Catalytic Hydrogenation (Raney-Ni) Raney-nickel, H2, aqueous medium 50–100 °C, 5–10 bar H2 High (>90) Excellent High purity, easy isolation, scalable
Sodium Borohydride Reduction NaBH4, EtOH or iPrOH Room temp to mild heating Moderate to high Moderate Requires purification, stereochemistry control needed
Phenol Etherification + Reduction K2CO3, acetone, NaBH4 Reflux acetone, RT reduction 85–95 Good Allows substitution pattern variation
Nitrile Intermediate Route Dimethylamine, Cu(I)Cl, NaBH4 Reflux ethanol, followed by reduction 93–96 Limited Multi-step, complex work-up

Q & A

Q. How to design scalable synthetic routes without compromising enantiomeric purity?

  • Methodological Answer :
  • Continuous Flow Systems : Improve heat/mass transfer for consistent enantioselectivity.
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.